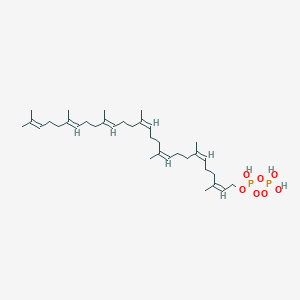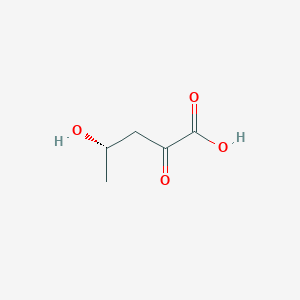
(S)-4-hydroxy-2-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-hydroxy-2-oxopentanoic acid is an optically active form of 4-hydroxy-2-oxopentanoic acid having 4S-configuration. It is a conjugate acid of a (S)-4-hydroxy-2-oxopentanoate.
Scientific Research Applications
Crystallographic Properties
- The compound, also known as 4-oxopentanoic acid, exhibits planar structure in crystals, interacting via hydrogen bonds, forming chains along specific crystallographic directions (Hachuła et al., 2013).
Biochemical Interactions
- Enantiomers of 2-benzyl-5-hydroxy-4-oxopentanoic acid show inhibitory activity against carboxypeptidase A (CPA), with significant binding affinity, influencing the interaction with the enzyme's active site (Wang et al., 2010).
Mass Spectrometry and Fragmentation Studies
- Through electrospray ionization and collision-induced dissociation experiments, fragmentation pathways of 4-oxopentanoic acid were elucidated, providing insights into its structural behavior under mass spectrometric analysis (Kanawati et al., 2008).
Synthesis of Derivatives
- Methods have been developed for synthesizing functionalized pyroglutamic acids from chiral levulinic acid derivatives, highlighting the compound's versatility in organic synthesis (Gilley et al., 2008).
Atmospheric Chemistry
- 2,3-Dihydroxy-4-oxopentanoic acid, a related compound, has been studied as a tracer for secondary organic aerosols (SOA) derived from aromatic volatile organic compounds, contributing to understanding atmospheric chemical processes (Al-Naiema & Stone, 2017).
Isotopic Studies and Biologically Active Porphyrins
- Isotopomers of 5-amino-4-oxopentanoic acid, a derivative, have been synthesized, contributing to studies in photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).
Green Chemistry and Biomass Conversion
- Levulinic acid, a form of 4-oxopentanoic acid, is obtained from chitosan hydrolysis under microwave irradiation, demonstrating its potential in biomass conversion and green chemistry applications (Omari et al., 2012).
properties
Product Name |
(S)-4-hydroxy-2-oxopentanoic acid |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
(4S)-4-hydroxy-2-oxopentanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m0/s1 |
InChI Key |
HFKQINMYQUXOCH-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](CC(=O)C(=O)O)O |
SMILES |
CC(CC(=O)C(=O)O)O |
Canonical SMILES |
CC(CC(=O)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



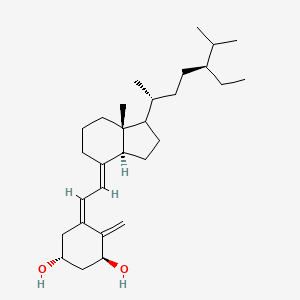
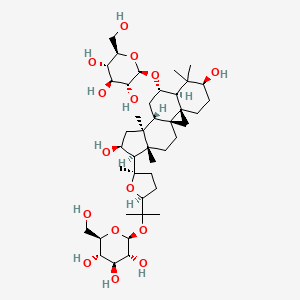


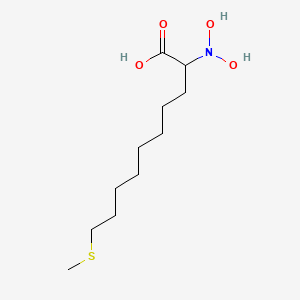
![4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1263804.png)
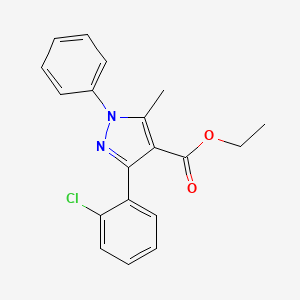
![(4aR,7aR)-9-methoxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-benzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1263806.png)

![[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B1263808.png)



